![molecular formula C24H20BrN3O2 B7543864 N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543864.png)
N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is a compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and proteins, as well as its ability to induce cell death in cancer cells. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is its versatility in scientific research. It can be used in a variety of experimental settings, including cell culture studies, animal models, and biochemical assays. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Future Directions
There are many potential future directions for research on N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide involves a series of chemical reactions. The starting material is 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(5-bromo-2-methoxybenzyl)amine to form the desired product.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, it has been used as a tool to study the function of certain proteins and enzymes. In pharmacology, it has been studied for its effects on various biological systems, including the nervous system and the immune system.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2/c1-15-5-7-21-19(10-15)20(12-22(28-21)16-4-3-9-26-13-16)24(29)27-14-17-11-18(25)6-8-23(17)30-2/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYZTBBMUNRPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=C(C=CC(=C3)Br)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Bromo-2-methoxyphenyl)methyl]-6-methyl-2-(pyridin-3-YL)quinoline-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.